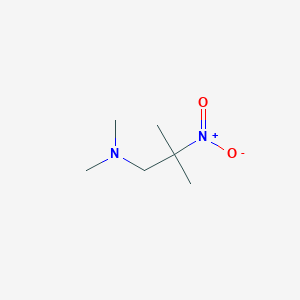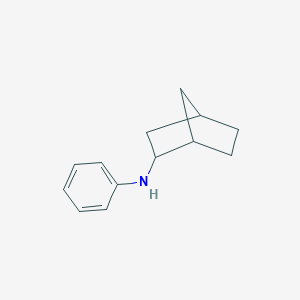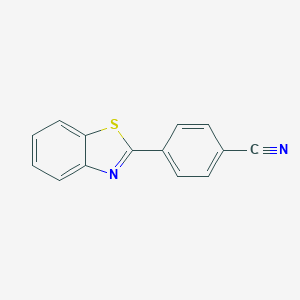
1-Propanamine, N,N,2-trimethyl-2-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanamine, N,N,2-trimethyl-2-nitro- is a chemical compound that is commonly used in scientific research applications. This compound is also known as TMA-2 and belongs to the amphetamine class of drugs. It is a potent psychoactive substance that has been used as a research tool to study the effects of amphetamine derivatives on the central nervous system.
Mecanismo De Acción
The mechanism of action of 1-Propanamine, N,N,2-trimethyl-2-nitro- is similar to other amphetamine derivatives. It works by increasing the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This leads to an increase in the activity of the central nervous system and produces effects such as euphoria, increased energy, and heightened sensory perception.
Biochemical and Physiological Effects:
1-Propanamine, N,N,2-trimethyl-2-nitro- produces several biochemical and physiological effects. It increases the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This leads to an increase in heart rate, blood pressure, and body temperature. It also produces effects such as euphoria, increased energy, and heightened sensory perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Propanamine, N,N,2-trimethyl-2-nitro- in lab experiments are that it is a potent psychoactive substance that produces effects similar to other amphetamine derivatives. This makes it a useful tool for studying the effects of these compounds on the central nervous system. The limitations of using this compound are that it is a controlled substance and requires a license to handle and use it in lab experiments.
Direcciones Futuras
There are several future directions for the use of 1-Propanamine, N,N,2-trimethyl-2-nitro- in scientific research. One direction is to study the long-term effects of this compound on the central nervous system. Another direction is to study the effects of this compound on specific neurotransmitter systems such as the dopamine system. Additionally, research could be conducted to develop new compounds based on the structure of 1-Propanamine, N,N,2-trimethyl-2-nitro-. These compounds could be used to study the effects of amphetamine derivatives on the central nervous system and could potentially lead to the development of new treatments for psychiatric disorders.
Conclusion:
1-Propanamine, N,N,2-trimethyl-2-nitro- is a potent psychoactive substance that has been used in scientific research to study the effects of amphetamine derivatives on the central nervous system. It produces effects similar to other amphetamine derivatives such as MDMA and MDA. The synthesis of this compound is complex and requires several steps. The mechanism of action of this compound is similar to other amphetamine derivatives and it produces several biochemical and physiological effects. The use of this compound in lab experiments has advantages and limitations. There are several future directions for the use of this compound in scientific research, including studying the long-term effects of this compound on the central nervous system and developing new compounds based on its structure.
Métodos De Síntesis
The synthesis of 1-Propanamine, N,N,2-trimethyl-2-nitro- is a complex process that involves several steps. The first step is the reaction of benzaldehyde with nitroethane to produce 1-phenyl-2-nitropropene. This compound is then reduced with aluminum amalgam to produce 2,5-dimethoxyphenylacetone. The final step involves the reaction of 2,5-dimethoxyphenylacetone with nitroethane and ammonium acetate to produce 1-Propanamine, N,N,2-trimethyl-2-nitro-.
Aplicaciones Científicas De Investigación
1-Propanamine, N,N,2-trimethyl-2-nitro- has been used in scientific research to study the effects of amphetamine derivatives on the central nervous system. It has been found to be a potent psychoactive substance that produces effects similar to other amphetamine derivatives such as MDMA and MDA. It has been used to study the effects of these compounds on the release of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Propiedades
Número CAS |
19155-54-5 |
|---|---|
Nombre del producto |
1-Propanamine, N,N,2-trimethyl-2-nitro- |
Fórmula molecular |
C6H14N2O2 |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
N,N,2-trimethyl-2-nitropropan-1-amine |
InChI |
InChI=1S/C6H14N2O2/c1-6(2,8(9)10)5-7(3)4/h5H2,1-4H3 |
Clave InChI |
NAOOJIDHHYTBND-UHFFFAOYSA-N |
SMILES |
CC(C)(CN(C)C)[N+](=O)[O-] |
SMILES canónico |
CC(C)(CN(C)C)[N+](=O)[O-] |
Otros números CAS |
19155-54-5 |
Sinónimos |
N,N,2-Trimethyl-2-nitro-1-propanamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B99210.png)












